O=Cc1ccc(cc1)-n2cnc3ccccc23
. This indicates that the compound contains a benzimidazole ring attached to a benzene ring via a methylene bridge, with a formyl group attached to the benzene ring.
The aldehyde functionality in 4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde enables various chemical reactions. One notable reaction is the Claisen–Schmidt condensation. In this reaction, the aldehyde reacts with an enolizable ketone in the presence of a base to yield an α,β-unsaturated ketone, commonly known as a chalcone. [] This reaction is particularly useful for building more complex molecules with potential biological activities. Additionally, 4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde can undergo reactions with nucleophiles like hydrazines to form hydrazones. [, ]
4-(1H-1,3-benzimidazol-1-yl)benzenecarbaldehyde is primarily utilized as a synthetic intermediate for constructing larger, more complex molecules. The benzimidazole moiety, a privileged structure in medicinal chemistry [], is incorporated into various compounds exhibiting a wide range of biological activities, including:
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7